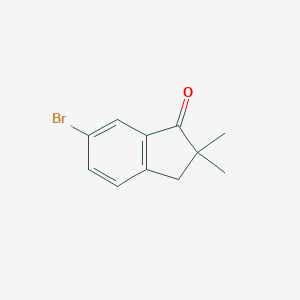

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 6th position of the indanone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the bromination is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of brominating agents and solvents can further enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Formation of substituted indanones.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. The compound can undergo electrophilic substitution reactions, oxidation, and reduction processes, facilitating the creation of diverse derivatives.

Research indicates that this compound may possess antimicrobial and anticancer properties. Preliminary studies have shown that derivatives synthesized from this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 breast cancer cells. Concentrations above 800 ppm have demonstrated significant efficacy in inducing apoptosis in these cells.

Case Study: Anticancer Activity

A study explored the synthesis of indole derivatives from this compound, revealing that certain derivatives exhibited notable cytotoxicity against various cancer cell lines. The effectiveness of these derivatives highlights the potential of this compound as a precursor for developing new anticancer agents .

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further pharmacological studies. The bromine atom enhances its reactivity, which could be beneficial in designing new therapeutic agents targeting specific diseases.

Mecanismo De Acción

The mechanism of action of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: The non-brominated parent compound.

6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A chlorinated analog.

6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A fluorinated analog.

Uniqueness

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-halogenated and other halogenated analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its interaction with biological targets, making it a valuable compound in various research applications.

Actividad Biológica

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative that has gained attention due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C11H13BrO, with a molecular weight of approximately 241.13 g/mol. The compound contains a bromine atom at the 6th position and two methyl groups at the 2nd position of the indanone framework, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives of indanones, including this compound. Research indicates that compounds in this class exhibit significant antibacterial activity against a range of pathogens. For instance, derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Ciprofloxacin | 2.0 | Staphylococcus aureus |

Anticholinesterase Activity

Another area of investigation is the anticholinesterase activity of this compound. Anticholinesterase agents are crucial in treating conditions like Alzheimer's disease. In vitro assays have shown that certain derivatives possess IC50 values indicating effective inhibition of acetylcholinesterase activity. For example, some compounds demonstrated IC50 values around 7.31 µM, suggesting promising therapeutic potential .

The mechanism by which this compound exerts its biological effects may involve interactions with various molecular targets such as enzymes and receptors. The presence of the bromine atom enhances reactivity through electrophilic substitution mechanisms while the carbonyl group can participate in hydrogen bonding and coordination with biological macromolecules.

Study on Anticancer Properties

In a recent study focused on anticancer activities, several indanone derivatives were screened for cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that some compounds exhibited potent growth inhibition with IC50 values ranging from 4.98 to 14.65 µM . This suggests that modifications to the indanone structure can lead to enhanced anticancer properties.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. These studies indicated favorable binding interactions with critical enzymes involved in cancer progression and microbial resistance . The predicted binding energies suggest that this compound could serve as a lead for further development into therapeutic agents.

Propiedades

IUPAC Name |

6-bromo-2,2-dimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFZPAUIJLEEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602236 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165730-10-9 | |

| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.